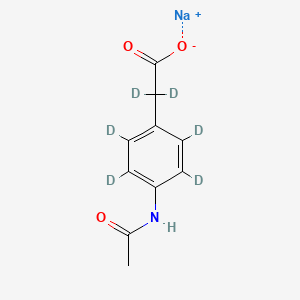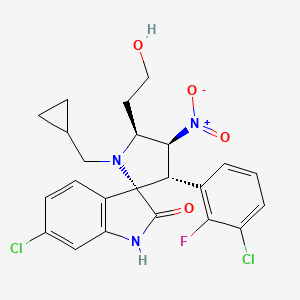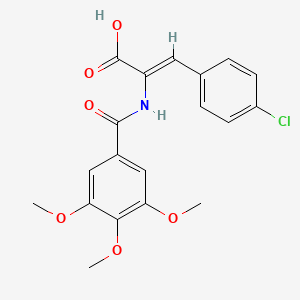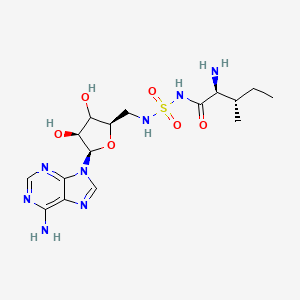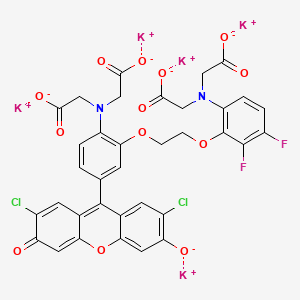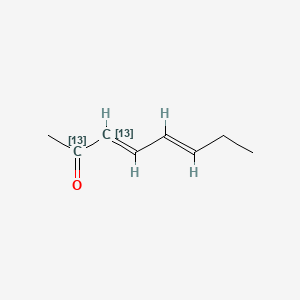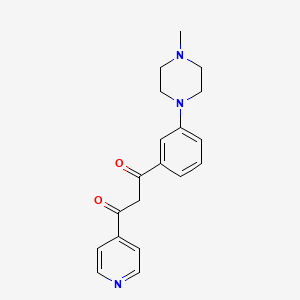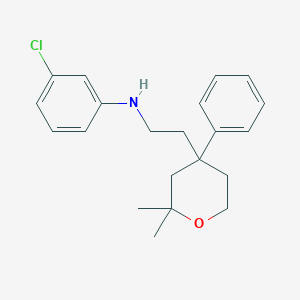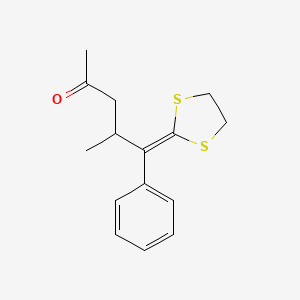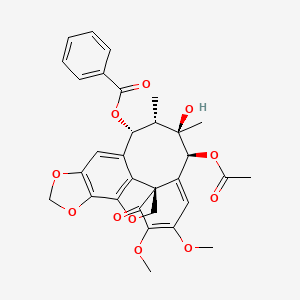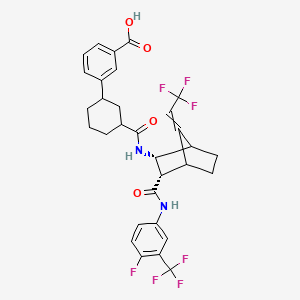
RXFP1 receptor agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXFP1 receptor agonist-1 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor involved in various physiological processes, including reproductive and cardiovascular functions. This compound mimics the effects of the natural hormone relaxin-2, which is known for its role in pregnancy and its therapeutic potential in treating heart failure and fibrotic diseases .
Preparation Methods
The synthesis of RXFP1 receptor agonist-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of organic reactions, such as alkylation, acylation, and cyclization.
Step 2: Introduction of functional groups that enhance the binding affinity and selectivity for RXFP1.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
RXFP1 receptor agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more active forms.
Substitution: Substitution reactions can introduce new functional groups that enhance the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
RXFP1 receptor agonist-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of RXFP1 and related receptors.
Biology: It helps in understanding the physiological roles of relaxin and its receptor in various biological processes.
Medicine: this compound shows potential in treating conditions such as heart failure, fibrosis, and reproductive disorders.
Mechanism of Action
The mechanism of action of RXFP1 receptor agonist-1 involves binding to the RXFP1 receptor, which is a multi-domain G protein-coupled receptor. Upon binding, the agonist activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase pathway and the nitric oxide signaling pathway, which mediate the compound’s vasodilatory, anti-fibrotic, and anti-inflammatory effects .
Comparison with Similar Compounds
RXFP1 receptor agonist-1 is unique compared to other similar compounds due to its high selectivity and potency for RXFP1. Similar compounds include:
Relaxin-2: The natural hormone that this compound mimics.
Small molecule agonists: These compounds also target RXFP1 but may have different pharmacokinetic properties and modes of action.
Peptide-based agonists: These are structurally similar to this compound but may vary in their binding affinity and stability.
Properties
Molecular Formula |
C31H29F7N2O4 |
|---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
3-[3-[[(2R,3S)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-7-(2,2,2-trifluoroethylidene)-2-bicyclo[2.2.1]heptanyl]carbamoyl]cyclohexyl]benzoic acid |
InChI |
InChI=1S/C31H29F7N2O4/c32-24-10-7-19(13-23(24)31(36,37)38)39-28(42)25-20-8-9-21(22(20)14-30(33,34)35)26(25)40-27(41)17-5-1-3-15(11-17)16-4-2-6-18(12-16)29(43)44/h2,4,6-7,10,12-15,17,20-21,25-26H,1,3,5,8-9,11H2,(H,39,42)(H,40,41)(H,43,44)/t15?,17?,20?,21?,25-,26+/m0/s1 |
InChI Key |
IUWHVVBHXOBNHO-MSFFLRKXSA-N |
Isomeric SMILES |
C1CC(CC(C1)C(=O)N[C@H]2[C@H](C3CCC2C3=CC(F)(F)F)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C5=CC(=CC=C5)C(=O)O |
Canonical SMILES |
C1CC(CC(C1)C(=O)NC2C3CCC(C2C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C3=CC(F)(F)F)C5=CC(=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
